L-Cysteine, N-(2,2-dimethyl-1-oxopropyl)-
Overview
Description
L-Cysteine, N-(2,2-dimethyl-1-oxopropyl)- is a modified form of the amino acid cysteine. It features a unique 2,2-dimethyl-1-oxopropyl group attached to the nitrogen atom. This compound is recognized for its versatile applications across various industries, including its use as a flavor enhancer, dough conditioner, and stabilizing agent, as well as for its potential health benefits due to its antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-(2,2-dimethyl-1-oxopropyl)- typically involves the reaction of L-cysteine with 2,2-dimethyl-1-oxopropyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of L-Cysteine, N-(2,2-dimethyl-1-oxopropyl)- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures to ensure its suitability for use in various applications .
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, N-(2,2-dimethyl-1-oxopropyl)- undergoes several types of chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to regenerate the free thiol group.
Substitution: The 2,2-dimethyl-1-oxopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the 2,2-dimethyl-1-oxopropyl group.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Free thiol group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Cysteine, N-(2,2-dimethyl-1-oxopropyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in redox biology and as a precursor to glutathione.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of L-Cysteine, N-(2,2-dimethyl-1-oxopropyl)- involves its ability to donate a thiol group, which can participate in redox reactions. This thiol group can interact with various molecular targets, including enzymes and signaling molecules, to exert its effects. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and regenerate other antioxidants .
Comparison with Similar Compounds
Similar Compounds
L-Cysteine: The parent compound, which lacks the 2,2-dimethyl-1-oxopropyl group.
N-Acetyl-L-Cysteine: A derivative of L-cysteine with an acetyl group attached to the nitrogen atom.
S-Methyl-L-Cysteine: A derivative with a methyl group attached to the sulfur atom.
Uniqueness
L-Cysteine, N-(2,2-dimethyl-1-oxopropyl)- is unique due to the presence of the 2,2-dimethyl-1-oxopropyl group, which imparts distinct chemical and physical properties. This modification enhances its stability and solubility, making it more suitable for certain applications compared to its parent compound and other derivatives .
Properties
IUPAC Name |
(2R)-2-(2,2-dimethylpropanoylamino)-3-sulfanylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-8(2,3)7(12)9-5(4-13)6(10)11/h5,13H,4H2,1-3H3,(H,9,12)(H,10,11)/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIKSSZMMDDQRL-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(CS)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)N[C@@H](CS)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001277658 | |
Record name | N-(2,2-Dimethyl-1-oxopropyl)-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001277658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124529-03-9 | |
Record name | N-(2,2-Dimethyl-1-oxopropyl)-L-cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124529-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,2-Dimethyl-1-oxopropyl)-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001277658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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